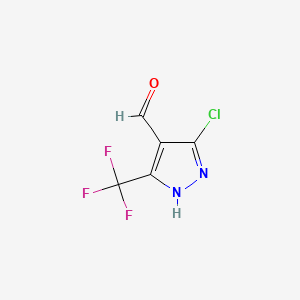

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Overview of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This compound represents a sophisticated heterocyclic compound characterized by its complex substitution pattern on the pyrazole ring system. The compound, officially designated with Chemical Abstracts Service number 154357-44-5, possesses the molecular formula C5H2ClF3N2O and exhibits a molecular weight of 198.53 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the chlorine atom positioned at the 3-position, the trifluoromethyl group at the 5-position, and the formyl group at the 4-position of the pyrazole ring. This particular arrangement of functional groups creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity patterns.

The structural identity of this compound is definitively established through its International Chemical Identifier string: InChI=1S/C5H2ClF3N2O/c6-4-2(1-12)3(10-11-4)5(7,8)9/h1H,(H,10,11). The corresponding Simplified Molecular Input Line Entry System notation further confirms the structural arrangement as FC(F)(F)c1n[nH]c(Cl)c1C=O. These standardized representations ensure unambiguous identification of the compound across different chemical databases and research platforms. The compound's Registry Number in the Chemical Abstracts Service database, MFCD07375187, provides additional verification of its unique chemical identity.

Physical characterization studies have revealed important properties of this compound that inform its handling and application. The compound exists as a solid at room temperature with a predicted boiling point of 305.0±42.0 degrees Celsius and a calculated density of 1.680±0.06 grams per cubic centimeter. Storage recommendations specify maintenance under inert gas atmosphere at temperatures between 2-8 degrees Celsius to preserve compound integrity. The high purity specifications typically range from 95% to greater than 98%, indicating the availability of research-grade material for scientific investigations.

Significance in Pyrazole Chemistry and Heterocyclic Compound Research

The importance of this compound in contemporary heterocyclic chemistry stems from the fundamental role of pyrazole derivatives in pharmaceutical and agrochemical development. Pyrazoline and pyrazole heterocyclic systems have established themselves as essential scaffolds in medicinal chemistry due to their association with diverse biological activities including antibacterial, antifungal, anti-inflammatory, anticonvulsant, diuretic, and antihistaminic properties. The recent success of pyrazole cyclooxygenase-2 inhibitors has further emphasized the critical importance of these heterocyclic rings in modern drug discovery efforts. Research investigations have demonstrated that pyrazoline compounds serve as unique templates associated with multiple pharmacological activities, making them attractive targets for synthetic chemists developing novel therapeutic agents.

The incorporation of trifluoromethyl groups into heterocyclic compounds has gained tremendous significance in pharmaceutical and agrochemical industries due to the special properties imparted by fluorine atoms. The high electronegativity of fluorine and the exceptional strength of carbon-fluorine bonds contribute to unexpected biological activity profiles that distinguish trifluoromethyl-containing molecules from their non-fluorinated counterparts. These unique characteristics have led to considerable utilization of trifluoromethyl-bearing compounds in commercial applications, exemplified by successful pyrazole derivatives such as fipronil and related analogs used as phenylpyrazole insecticides for residential and commercial pest control. The pharmaceutical industry has similarly embraced trifluoromethyl-substituted pyrazoles, with compounds like celecoxib demonstrating wide prescription use for treating acute and chronic inflammatory conditions through symptomatic pain relief.

The aldehydic functionality present in this compound provides exceptional versatility for synthetic transformations and serves as a crucial reactive center for further chemical elaboration. The synthesis of 4-formylpyrazoles through double formylation of hydrazones using the Vilsmeier-Haack reagent system has emerged as a significant methodology in heterocyclic chemistry, leading to convenient routes for generating various heterocyclic compounds. These synthetic approaches have enabled the development of 4-functionalized 1,3-diphenylpyrazoles with demonstrated antibacterial, anti-inflammatory, antiparasitic, and antidiabetic properties. The combination of the formyl group with halogen and trifluoromethyl substitution creates a highly reactive platform for constructing complex molecular architectures through various coupling reactions and functional group transformations.

Research developments in pyrazole chemistry have consistently highlighted the importance of substitution patterns in determining biological activity and synthetic utility. The specific arrangement of chlorine, trifluoromethyl, and formyl substituents in this compound represents an optimal combination for achieving enhanced reactivity while maintaining structural stability. Scientists have synthesized numerous novel pyrazoline derivatives and characterized these compounds through comprehensive analytical techniques including thin-layer chromatography, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Microwave-assisted synthesis methods have emerged as more convenient alternatives to traditional synthetic approaches, offering improved efficiency and reduced reaction times for pyrazoline compound preparation.

Objectives and Scope of the Research Outline

The primary objective of this comprehensive analysis centers on providing an exhaustive examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and applications in contemporary research. This investigation aims to establish a complete understanding of the compound's role within the broader context of heterocyclic chemistry, particularly focusing on its significance as a synthetic intermediate and building block for advanced chemical transformations. The scope encompasses detailed exploration of the compound's structural characteristics, physical properties, and chemical behavior patterns that distinguish it from related pyrazole derivatives. Through systematic analysis of available research data and commercial information, this study seeks to provide researchers with comprehensive insights into the compound's potential applications and limitations in various scientific endeavors.

The research framework adopted for this analysis incorporates multiple dimensions of scientific inquiry, including fundamental chemical characterization, synthetic methodology assessment, and evaluation of the compound's role in modern heterocyclic chemistry research. The investigation scope deliberately focuses on factual, scientifically verifiable information derived from established chemical databases, peer-reviewed literature, and reputable commercial sources to ensure accuracy and reliability of the presented data. This approach ensures that researchers and practitioners in the field receive authoritative information that can inform their experimental design and strategic planning for synthetic projects involving this compound.

The analytical framework emphasizes the integration of structural, physical, and chemical property data to provide a holistic understanding of this compound within the context of contemporary organic chemistry research. The scope intentionally excludes clinical, therapeutic, or safety-related information to maintain focus on the fundamental chemical science aspects of the compound. This approach ensures that the analysis remains within appropriate boundaries for academic and research applications while providing comprehensive coverage of the compound's chemical characteristics and synthetic utility. The research objectives support the advancement of heterocyclic chemistry knowledge by consolidating available information into a coherent, scientifically rigorous presentation that serves the needs of researchers working with pyrazole derivatives and related heterocyclic systems.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-4-2(1-12)3(10-11-4)5(7,8)9/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFPFTWZBVBKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651741 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154357-44-5 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 3-Chloro-5-(trifluoromethyl)-1H-pyrazole (lacking the 4-carbaldehyde group).

-

Reagent System : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic iminium intermediate.

-

Electrophilic Attack : The pyrazole's 4-position undergoes formylation, forming the aldehyde functionality.

-

Workup : Hydrolysis with aqueous base yields the final product.

-

Temperature: 80–100°C

-

Solvent: Excess DMF or dichloromethane

-

Yield: 70–85%

Key Limitation : Requires a hydrogen atom at the 4-position of the pyrazole ring, necessitating prior deactivation of competing substituents.

This two-step strategy involves constructing the pyrazole skeleton with subsequent introduction of chlorine and trifluoromethyl groups.

Step 1: Cyclocondensation for Pyrazole Core Formation

Hydrazine reacts with β-diketones or α,β-unsaturated ketones to form the pyrazole ring. For example:

Step 2: Trifluoromethylation and Chlorination

-

Trifluoromethylation : Copper-mediated cross-coupling with TMSCF₃ under oxidative conditions.

-

Chlorination : Electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

Data Table: Sequential Halogenation Results

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | 80 | 65 |

| 2 | TMSCF₃, CuI | DMF | 110 | 72 |

| 3 | NCS | CH₂Cl₂ | 25 | 88 |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction rates and selectivity, particularly for heterocyclic systems.

Procedure:

-

Substrates : 3-Chloro-1H-pyrazole-4-carbaldehyde and trifluoromethylating agent (e.g., CF₃I).

-

Catalyst : Silver triflate (AgOTf) or palladium complexes.

-

Conditions :

-

Microwave power: 300 W

-

Temperature: 150°C

-

Time: 30–60 minutes

-

Advantages :

-

Reduced side reactions (e.g., over-oxidation).

-

Scalable to gram quantities.

Industrial-Scale Fluorination Processes

Patents disclose large-scale methods leveraging phase-transfer catalysts (PTCs) for efficient halogen exchange.

Example:

-

Substrate : 5-Chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.

-

Fluorination : KF in dimethylacetamide (DMAc) with tetrabutylammonium hydrogen sulfate (PTC).

-

Conditions :

-

Temperature: 145–155°C

-

Time: 3 hours

-

Critical Considerations :

Oxidation of Pyrazole Alcohols

Secondary route involving oxidation of 4-hydroxymethyl intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals, where it can facilitate the introduction of trifluoromethyl groups that enhance biological activity and stability .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Pyrazole derivatives | 75-87 | |

| Reductive Amination | Various anilines | Good yield | |

| Cyclocondensation | Heterocyclic compounds | Varied |

Biological Applications

Enzyme Inhibition and Receptor Interaction

The compound has shown potential as a tool for studying enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it suitable for research in pharmacology and biochemistry .

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds derived from this compound have been tested for their efficacy against inflammation in various models, showing results comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| N-((5-(4-chlorophenyl)... | Anti-inflammatory | |

| 3-phenyl-N-[3-(4-phenyl... | Antiproliferative | |

| 1H-pyrazole derivatives | Antimicrobial |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that possess unique properties due to the presence of trifluoromethyl groups. These compounds are often employed in coatings, adhesives, and other materials requiring enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with nucleic acids.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Key Features

Impact of Substituents on Properties

Chlorine vs. Methyl Groups

- In contrast, methyl groups (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) improve solubility but reduce electronic effects .

Trifluoromethyl (-CF₃) Group

- The -CF₃ group at position 5 significantly boosts lipophilicity and metabolic stability. For instance, 5-Chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde exhibits prolonged half-life in vivo compared to non-fluorinated analogues .

Aldehyde Functionality

- The aldehyde group at position 4 serves as a reactive handle for condensation or nucleophilic addition reactions. This contrasts with carboxylic acid or nitrile derivatives (e.g., 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid), which are less reactive but more stable under physiological conditions .

Biological Activity

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with the molecular formula CHClFNO. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring both chloro and trifluoromethyl substituents, enhances its reactivity and interaction with biological macromolecules, making it a valuable candidate for research into enzyme inhibitors and receptor ligands.

The compound can be synthesized through several methods, including the Vilsmeier-Haack reaction, which introduces the aldehyde group via formylation of the pyrazole ring. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been studied for its potential to inhibit specific enzyme activities and modulate receptor functions, contributing to its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, related pyrazole-based Schiff bases have shown significant inhibition against various bacterial strains, indicating that this class of compounds may possess broad-spectrum antimicrobial properties .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation in lung cancer and breast cancer cell lines, with IC values indicating potent activity .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Pyrazole Derivative A | A549 (Lung) | 0.30 | Inhibition of VEGF-induced proliferation |

| Pyrazole Derivative B | MDA-MB-231 (Breast) | 49.85 | Induction of apoptosis |

| This compound | Various | TBD | Enzyme inhibition |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for anti-inflammatory applications. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This makes them promising candidates for the development of new anti-inflammatory drugs.

Case Studies

- Antimicrobial Study : A study conducted by Kumar et al. demonstrated that specific pyrazole derivatives exhibited notable antimicrobial activity against Bacillus cereus and Staphylococcus aureus, with inhibition zones indicating effective antibacterial properties .

- Anticancer Evaluation : In a comparative study on various pyrazole derivatives, one compound showed an IC value of 26 µM against cancer cells, highlighting the potential for developing anticancer agents based on this scaffold .

- Synthesis and Optimization : Mishra et al. optimized synthetic routes for producing pyrazole derivatives with improved yields, facilitating further biological evaluations .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

- Method 1 : A two-step procedure involves (i) reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole, followed by (ii) condensation with formaldehyde under alkaline conditions to yield the target aldehyde .

- Method 2 : The Vilsmeier-Haack reaction is employed, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using DMF/POCl₃ to generate the carbaldehyde derivative. This method is adaptable for introducing aryl substituents at the N1 position .

- Key Considerations : Reaction conditions (e.g., temperature, base selection) significantly impact yield and purity. For example, alkaline conditions in Method 1 require strict control to avoid side reactions .

Q. What safety protocols are critical when handling this compound?

- Hazards : The compound is an irritant (Xi classification) to eyes, skin, and respiratory systems (Risk Code R36/37/38) .

- Precautions :

- Use fume hoods to avoid inhalation of vapors/dust.

- Wear nitrile gloves, safety goggles, and lab coats.

- Store in a dry, cool environment away from oxidizers .

Q. How is the structural identity of this compound confirmed in research settings?

- X-ray Crystallography : Resolves the crystal lattice, confirming bond lengths and angles (e.g., C=O bond at ~1.22 Å and pyrazole ring planarity) .

- Spectroscopy :

- ¹H/¹³C NMR : Aldehyde protons appear at δ ~9.8–10.2 ppm; trifluoromethyl groups show distinct ¹⁹F NMR signals at δ ~-60 to -70 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .

Q. What storage conditions ensure compound stability?

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and light, which may accelerate decomposition .

Advanced Research Questions

Q. How can nucleophilic substitution reactions be optimized at the C4-aldehyde position?

- Methodology : React the aldehyde with phenols or thiols in the presence of K₂CO₃ as a base. For example, coupling with 3-chlorophenol under reflux in acetonitrile yields 5-(3-chlorophenylsulfanyl) derivatives .

- Challenges : Steric hindrance from the trifluoromethyl group may reduce reactivity. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improves conversion .

Q. How do structural modifications impact bioactivity in pyrazole-carbaldehyde derivatives?

- Case Study : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances electrophilicity at the aldehyde, facilitating Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives. These intermediates show potential as enzyme inhibitors or antimicrobial agents .

- Data Insight : Derivatives with para-substituted aryl groups exhibit improved thermal stability and bioavailability compared to ortho-substituted analogs .

Q. What analytical strategies resolve contradictions in reported synthetic yields?

- Comparative Analysis :

| Synthetic Route | Yield Range | Key Variables |

|---|---|---|

| Vilsmeier-Haack | 60–75% | DMF/POCl₃ stoichiometry, reaction time |

| Two-step Alkaline | 40–55% | Formaldehyde concentration, pH control |

- Root Causes : Impurities from incomplete trifluoromethylation (Step 1 of Method 1) or over-oxidation in the Vilsmeier-Haack route can reduce yields. HPLC-MS monitoring of intermediates is recommended for troubleshooting .

Q. What mechanistic insights explain regioselectivity in pyrazole ring functionalization?

- Electrophilic Aromatic Substitution (EAS) : The electron-deficient pyrazole ring directs electrophiles (e.g., Cl⁺) to the C5 position due to the strong electron-withdrawing effect of the trifluoromethyl group at C3. Computational studies (DFT) support higher Fukui indices at C5, favoring substitution .

- Experimental Validation : Isotopic labeling (e.g., ¹³C at C4) and kinetic studies confirm preferential reactivity at C5 during halogenation .

Q. How are computational methods used to predict reactivity and stability?

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). For this compound, LUMO energy (-2.1 eV) indicates susceptibility to nucleophilic attacks, aligning with observed Knoevenagel reactivity .

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways, identifying cleavage of the C-Cl bond as the primary degradation route at >200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.